Allosamizoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

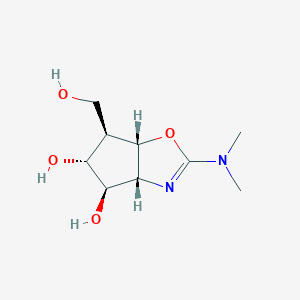

阿洛山咪唑啉是一种属于恶唑啉类的有机化合物。它是一种五元环状结构,在 1 位和 3 位分别含有氮原子和氧原子。 该化合物因其作为几丁质酶抑制剂的作用而引人注目,使其在各种生物学和化学应用中具有重要意义 .

准备方法

合成路线和反应条件: 阿洛山咪唑啉的对映选择性合成通常从 D-葡萄糖胺开始。 关键步骤之一涉及分子内腈氧化物环加成反应,以构建具有正确立体化学的官能团化环戊烷环体系 . 另一种方法涉及碳中心自由基向适当位置的肟醚基团的环化 .

化学反应分析

反应类型: 阿洛山咪唑啉会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在环结构的各个位置发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 卤化和烷基化反应通常使用卤素和烷基卤化物等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化会导致形成恶唑啉衍生物,而还原会导致形成不同的醇和胺 .

科学研究应用

阿洛山咪唑啉在科学研究中有着广泛的应用:

作用机制

阿洛山咪唑啉通过抑制几丁质酶发挥作用。它与 18 家族几丁质酶的催化中心结合,阻止几丁质的酶促降解。 这种抑制会破坏含几丁质生物体(如昆虫和真菌)的生长和发育 .

类似化合物:

阿洛山定: 一种假三糖,也抑制几丁质酶,并与阿洛山咪唑啉具有类似的结构.

斯泰洛胍啶类: 另一类具有不同结构特征的几丁质酶抑制剂.

阿吉芬和阿吉丁: 通过不同机制抑制几丁质酶的环肽.

独特性: 阿洛山咪唑啉因其独特的恶唑啉环结构及其对几丁质酶的强效抑制作用而独一无二。 与其他抑制剂不同,它具有独特的机制和独特的生物活性 .

相似化合物的比较

Allosamidin: A pseudotrisaccharide that also inhibits chitinase and shares a similar structure with allosamizoline.

Styloguanidines: Another class of chitinase inhibitors with different structural features.

Argifin and Argadin: Cyclic peptides that inhibit chitinase through different mechanisms.

Uniqueness: this compound is unique due to its specific oxazoline ring structure and its potent inhibitory effects on chitinase. Unlike other inhibitors, it has a distinct mechanism of action and a unique set of biological activities .

生物活性

Allosamizoline, a derivative of the natural product allosamidin, has garnered attention for its significant biological activities, particularly as a potent inhibitor of chitinases. Chitinases are enzymes that degrade chitin, a key structural component in the exoskeletons of insects and the cell walls of fungi. This article explores the biological activity of this compound, focusing on its synthesis, inhibitory effects on various chitinases, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various methods that enhance its yield and purity. The compound is characterized by a cyclopentane ring structure that plays a crucial role in its interaction with chitinase enzymes. Recent studies have shown that modifications in the side chains can significantly impact the compound's biological activity and selectivity towards different chitinase families.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Metal Catalytic Reactions | Improves selectivity and synthesis efficiency. |

| Solution Phase Synthesis | Enhances yield of this compound and its analogs. |

| Solid Phase Synthesis | Facilitates the production of high-purity compounds. |

Biological Activity

This compound exhibits a range of biological activities primarily through its inhibition of family-18 chitinases (GH18) and family-20 chitinases (GH20). These enzymes are vital for the life cycles of various pathogens, including insects and fungi, making this compound a candidate for pest control and antifungal therapies.

Inhibition Mechanism

The binding affinity of this compound to chitinases is influenced by its structural features. It has been demonstrated that this compound binds selectively to insect β-N-acetyl-D-hexosaminidase (OfHex1) without affecting human counterparts, highlighting its potential as a species-specific pesticide.

- Binding Sites : this compound interacts with the common sugar-binding sites in chitinases, which is crucial for its inhibitory action.

- Selectivity : The structural differences between insect and human chitinases allow for selective inhibition, reducing potential side effects in non-target organisms.

Case Studies

Recent research has provided insights into the practical applications of this compound:

- Antifungal Activity : In vitro studies have shown that this compound effectively inhibits fungal growth by targeting fungal chitinases, which are essential for cell wall integrity.

- Insecticidal Properties : Field trials demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings without harming beneficial insects.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings |

|---|---|

| Antifungal Activity | Effective against various fungal strains; disrupts cell wall synthesis. |

| Insecticidal Properties | Reduces pest populations; selective action minimizes impact on beneficial species. |

Therapeutic Potential

The implications of this compound extend beyond agriculture. Its ability to inhibit acidic mammalian chitinase (AMCase) suggests potential applications in treating asthma and other Th2-mediated inflammatory diseases. Inhibition of AMCase could mitigate inflammatory responses associated with asthma exacerbations.

Research Findings

- Asthma Model : In animal models, this compound demonstrated significant reductions in IL-13-induced hyperresponsiveness.

- Chronic Inflammatory Diseases : The compound's action on AMCase positions it as a candidate for further development in treating chronic inflammatory conditions.

属性

分子式 |

C9H16N2O4 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC 名称 |

(3aR,4R,5R,6R,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol |

InChI |

InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8+/m1/s1 |

InChI 键 |

MKJAYSJDHSEFRI-PVFLNQBWSA-N |

SMILES |

CN(C)C1=NC2C(C(C(C2O1)CO)O)O |

手性 SMILES |

CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H]([C@@H]2O1)CO)O)O |

规范 SMILES |

CN(C)C1=NC2C(C(C(C2O1)CO)O)O |

同义词 |

allosamizoline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。